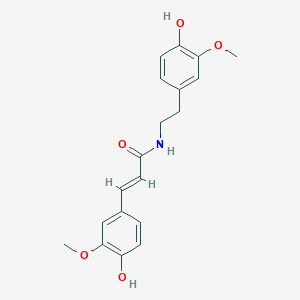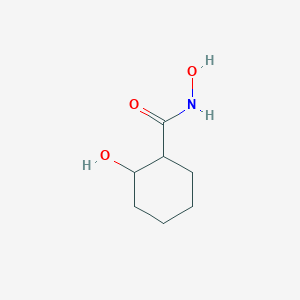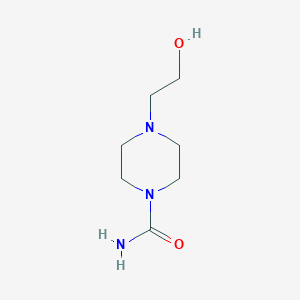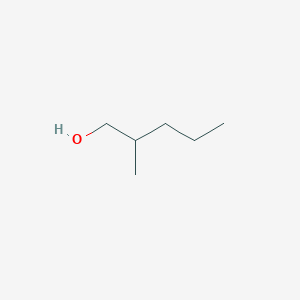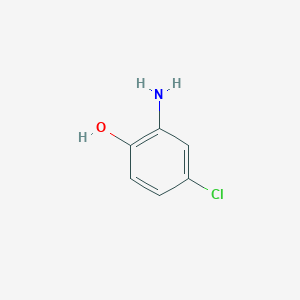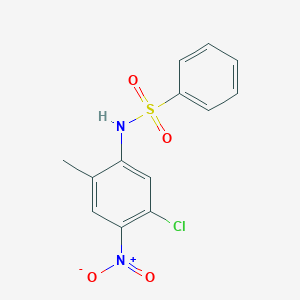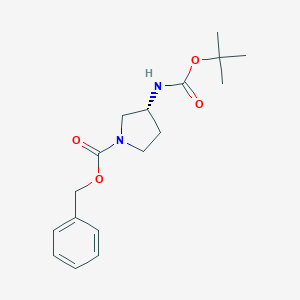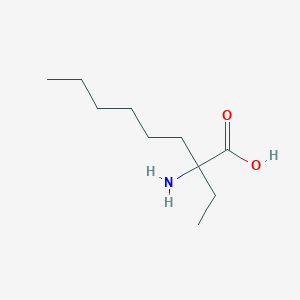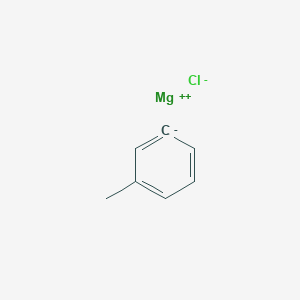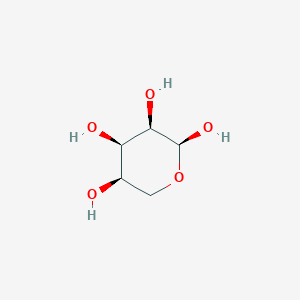![molecular formula C10H7N5O B047429 4-Iminopyrido[2,1-h]pteridin-6-ol CAS No. 115173-70-1](/img/structure/B47429.png)
4-Iminopyrido[2,1-h]pteridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iminopyrido[2,1-h]pteridin-6-ol is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-Iminopyrido[2,1-h]pteridin-6-ol is complex and involves the modulation of various biological pathways. One of the primary mechanisms of action is the inhibition of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit DNA synthesis, which further contributes to its anti-tumor properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Iminopyrido[2,1-h]pteridin-6-ol are diverse and depend on the specific biological pathway being targeted. Some of the primary effects include the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anti-viral properties by inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-Iminopyrido[2,1-h]pteridin-6-ol in lab experiments is its ability to modulate various biological pathways. This makes it a versatile compound that can be used in a variety of experimental settings. Additionally, its synthesis has been optimized to achieve high yields and purity, making it suitable for further studies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Direcciones Futuras
The potential future directions for 4-Iminopyrido[2,1-h]pteridin-6-ol are vast. One potential direction is the development of this compound as an anti-cancer drug. Its ability to inhibit protein kinases and DNA synthesis makes it a promising candidate for the treatment of various types of cancer. Additionally, its anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of autoimmune disorders and infectious diseases. Furthermore, future studies can focus on optimizing the synthesis of this compound and evaluating its potential toxicity in preclinical studies.
Conclusion:
In conclusion, 4-Iminopyrido[2,1-h]pteridin-6-ol is a promising compound with potential therapeutic applications in various fields. Its ability to modulate various biological pathways makes it a versatile compound that can be used in a variety of experimental settings. However, its potential toxicity must be carefully evaluated in preclinical studies before further development. Future studies can focus on optimizing the synthesis of this compound and evaluating its potential therapeutic applications in various fields.
Métodos De Síntesis
The synthesis of 4-Iminopyrido[2,1-h]pteridin-6-ol involves a multi-step process that begins with the condensation of 2-aminopyridine and 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and oxidation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
The potential applications of 4-Iminopyrido[2,1-h]pteridin-6-ol in scientific research are vast. This compound has been shown to modulate various biological pathways, including the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, it has been demonstrated to have anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for drug development in various fields, including oncology, infectious diseases, and autoimmune disorders.
Propiedades
Número CAS |
115173-70-1 |
|---|---|
Nombre del producto |
4-Iminopyrido[2,1-h]pteridin-6-ol |
Fórmula molecular |
C10H7N5O |
Peso molecular |
213.2 g/mol |
Nombre IUPAC |
4-iminopyrido[2,1-h]pteridin-6-ol |
InChI |
InChI=1S/C10H7N5O/c11-8-7-9(13-5-12-8)15-4-2-1-3-6(15)10(16)14-7/h1-5,11,16H |
Clave InChI |
KVXPOKIZQKTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
SMILES canónico |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
Sinónimos |
Luminarine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
